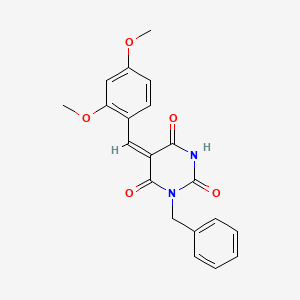![molecular formula C21H25FN2O B6122491 4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'FPEPP' and is a member of the pyridine class of compounds. In
作用機序
The mechanism of action of FPEPP is not fully understood, but it is thought to act on the central nervous system by modulating the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPEPP has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
FPEPP has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha. FPEPP has also been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of FPEPP in lab experiments is its potential therapeutic applications. It has been shown to have a range of biological effects, making it a promising candidate for the development of new drugs. However, one limitation of FPEPP is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of FPEPP. One potential area of research is the development of new drugs based on the structure of FPEPP. Another area of research is the investigation of FPEPP's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully understand the mechanism of action of FPEPP and its potential side effects.
Conclusion:
In conclusion, FPEPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPEPP have been discussed in this paper. Further studies are needed to fully understand the potential of FPEPP as a treatment for various diseases and to develop new drugs based on its structure.
合成法
The synthesis of FPEPP involves a multi-step process that begins with the reaction between 2-fluoroacetophenone and ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperidine and acetic anhydride to form 3-(2-fluorophenyl)-1-(piperidin-3-yl)propan-1-one. Finally, this compound is reacted with pyridine-4-carboxaldehyde to produce FPEPP.
科学的研究の応用
FPEPP has been studied extensively in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antidepressant properties. FPEPP has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c22-20-6-2-1-5-19(20)9-7-18-4-3-15-24(16-18)21(25)10-8-17-11-13-23-14-12-17/h1-2,5-6,11-14,18H,3-4,7-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFXISDOWJDFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=NC=C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{3-[2-(2-Fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)

![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
